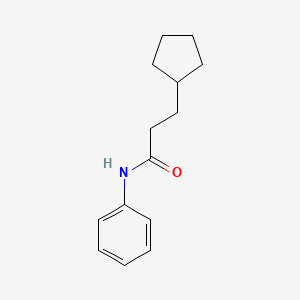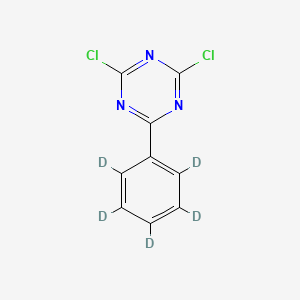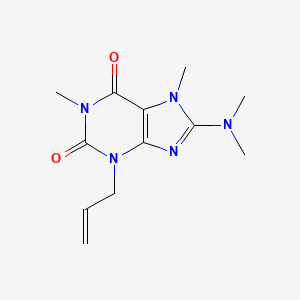
8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione is a synthetic organic compound belonging to the purine family It is characterized by its unique structure, which includes dimethylamino and prop-2-enyl groups attached to a purine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative using dimethylamine and prop-2-enyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate products are then purified and subjected to further reactions to introduce the dimethylamino and prop-2-enyl groups at the desired positions on the purine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or prop-2-enyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols. Substitution reactions can result in a variety of substituted purine derivatives.
科学研究应用
8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
8-(Dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
属性
CAS 编号 |
7702-20-7 |
|---|---|
分子式 |
C12H17N5O2 |
分子量 |
263.30 g/mol |
IUPAC 名称 |
8-(dimethylamino)-1,7-dimethyl-3-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C12H17N5O2/c1-6-7-17-9-8(10(18)16(5)12(17)19)15(4)11(13-9)14(2)3/h6H,1,7H2,2-5H3 |
InChI 键 |
LGEMSITTXXJUAF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


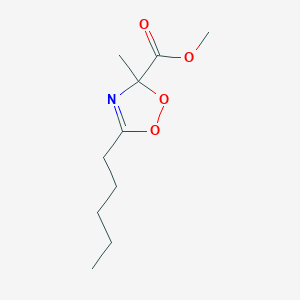
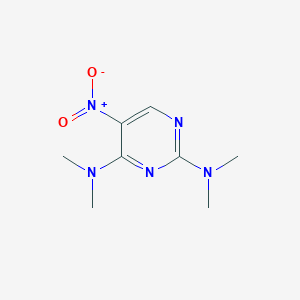
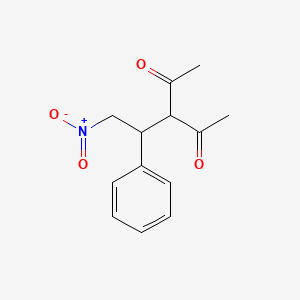
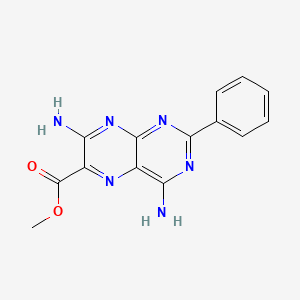


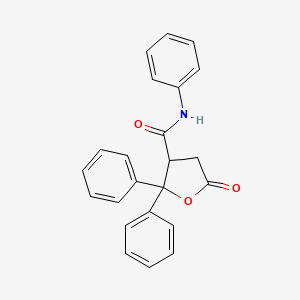
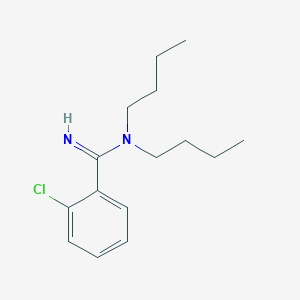
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
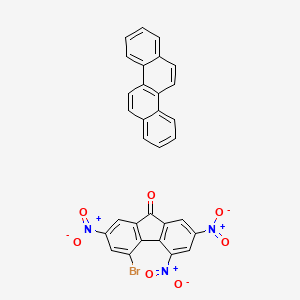
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
